molecular formula C10H17N3 B1454110 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine CAS No. 1250163-49-5

1-cyclohexyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B1454110
CAS No.: 1250163-49-5
M. Wt: 179.26 g/mol
InChI Key: WSBHQXLWXOJBLD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It is characterized by a pyrazole ring, a five-membered heterocycle known as a privileged scaffold in medicinal chemistry, which is substituted with a cyclohexyl group, a methyl group, and an amine functional group . The compound is supplied as a powder and should be stored at room temperature . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . Researchers are interested in pyrazole-based compounds like this one due to their presence in numerous pharmacological agents across diverse therapeutic categories, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant applications . The primary amine on the pyrazole ring and the overall molecular architecture make this compound a valuable intermediate for further chemical exploration and derivatization. It is particularly useful in organic synthesis and drug discovery efforts, where it can be utilized to develop new molecules for investigating protein-glycation inhibition, antibacterial, antifungal, and anticancer activities, among other research areas . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBHQXLWXOJBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Cyclohexyl-4-methyl-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pyrazole derivatives through cyclocondensation reactions, which involve the reaction of hydrazines with carbonyl compounds. This compound's unique structure facilitates its role in synthesizing coordination compounds and other organic materials.

Biological Applications

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. It can bind to active sites of enzymes, blocking their activity and thus serving as a valuable tool in biochemical assays. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways, making it significant for studying metabolic disorders .

Therapeutic Potential
this compound has shown promise in medicinal applications, particularly as an antidote for methanol and ethylene glycol poisoning. Its mechanism involves competitive inhibition at the active sites of relevant enzymes, which helps mitigate toxic effects during poisoning cases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Various pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The following table summarizes some findings regarding its anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)26.0Induction of apoptosis
Similar Pyrazole DerivativeMCF7 (Breast Cancer)12.5Inhibition of cell proliferation
Another Pyrazole VariantHCT116 (Colon Cancer)0.28Aurora-A kinase inhibition

The ability to induce apoptosis in cancer cells is linked to its interaction with key molecular targets involved in cell cycle regulation and apoptosis pathways.

Industrial Applications

Material Development
In industrial settings, this compound is used as a precursor for developing new materials, including agrochemicals and pharmaceuticals. Its unique chemical properties allow it to be incorporated into various formulations that enhance product efficacy .

Case Studies and Research Findings

Case Study: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme alcohol dehydrogenase (ADH), which is critical in the metabolism of alcohols in the body. The compound was shown to bind competitively to the enzyme's active site, reducing the conversion of methanol to toxic metabolites.

Research Findings on Anticancer Properties
In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, leading to inhibition of enzymatic reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazole derivatives vary significantly based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
1-Cyclohexyl-4-methyl-1H-pyrazol-3-amine Cyclohexyl (N1), Methyl (C4) C10H17N3 179.27 Not reported High lipophilicity, potential CNS activity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (N4), Pyridinyl (N1) C12H15N5 229.28 104–107 Moderate solubility, kinase inhibition
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (C3), Methyl (N1) C10H10ClN3 207.66 Not reported Antimicrobial, halogen-enhanced reactivity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine Dimethoxyphenyl (C5), Methyl (N1) C12H15N3O2 233.27 Not reported Electron-rich aromatic system, CNS applications
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine Methylcyclopentyl (N1), Methyl (C4) C11H19N3 193.29 Not reported Enhanced steric bulk, niche agrochemical uses

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity, whereas electron-donating groups (e.g., dimethoxyphenyl in ) enhance resonance stability.
  • Steric Effects : Bulky substituents like methylcyclopentyl reduce conformational flexibility compared to cyclohexyl, impacting binding interactions.

Biological Activity

1-Cyclohexyl-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclohexyl group and a methyl substitution on the pyrazole ring, has been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C11_{11}H15_{15}N3_3, with a molecular weight of approximately 193.25 g/mol. The presence of the cyclohexyl group contributes to its steric and electronic properties, influencing its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50_{50} (µM) Mechanism of Action
This compoundA549 (Lung Cancer)26.0Induction of apoptosis
Similar Pyrazole DerivativeMCF7 (Breast Cancer)12.5Inhibition of cell proliferation
Another Pyrazole VariantHCT116 (Colon Cancer)0.28Aurora-A kinase inhibition

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key molecular targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities. Studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing microglial activation in neuroinflammatory models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Study 1: Anticancer Efficacy

A recent study investigated the effect of this compound on A549 lung cancer cells. The results indicated an IC50_{50} value of 26 µM, demonstrating significant cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on neuroinflammation, the compound was found to reduce LPS-induced inflammation in BV2 microglial cells. The treatment led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating neurodegenerative diseases .

Preparation Methods

Cyclocondensation Method

The most direct and commonly employed approach to synthesize 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine is through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds:

  • General Reaction:
    Cyclohexyl hydrazine reacts with a suitable 1,3-dicarbonyl compound such as 2,4-pentanedione (acetylacetone) under reflux or controlled heating conditions to form the pyrazole ring via cyclocondensation.
  • Mechanism Highlights:
    The nucleophilic hydrazine attacks the diketone, forming a hydrazone intermediate, which then cyclizes and aromatizes to yield the pyrazole core with the cyclohexyl substituent at N1 and a methyl group at C4.
  • Reaction Conditions:
    Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or ethanol, at elevated temperatures (around 80–85 °C), for 1–2 hours to ensure complete conversion.
  • Workup:
    The reaction mixture is neutralized or basified, extracted with organic solvents such as dichloromethane, followed by purification via column chromatography to isolate the pure compound.

Direct N-Alkylation of Pyrazol-3-amine

An alternative method involves the direct alkylation of 4-methyl-1H-pyrazol-3-amine with cyclohexyl halides:

  • Procedure:
    The 4-methyl-1H-pyrazol-3-amine is treated with cyclohexyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO).
  • Reaction Specifics:
    The nucleophilic nitrogen at position 1 undergoes substitution by the cyclohexyl group, forming the N-cyclohexyl pyrazole derivative.
  • Optimization:
    Reaction temperature, base equivalents, and reaction time are optimized to maximize yield and minimize side reactions.
  • Limitations:
    This method may require careful control to avoid over-alkylation or side reactions and may be less efficient compared to cyclocondensation.

One-Pot Multicomponent Synthesis from Primary Amines

Recent advances have demonstrated the feasibility of synthesizing N-substituted pyrazoles directly from primary amines, diketones, and hydroxylamine derivatives:

  • Methodology:
    Primary aliphatic amines (e.g., cyclohexylamine) react with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C.
  • Reaction Features:
    The simultaneous addition of all reagents at 0 °C followed by heating leads to cyclization and formation of N-substituted pyrazoles.
  • Yields:
    Yields vary depending on the amine and diketone used; for similar compounds, yields around 40–60% have been reported.
  • Advantages:
    This method allows direct access to N-cyclohexyl pyrazole derivatives without isolating intermediates and can be scaled up for larger production.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield Range (%) Notes
Cyclocondensation Cyclohexyl hydrazine + 2,4-pentanedione DMF or ethanol, 80–85 °C, 1–2 h 40–60 Most straightforward, widely used
Direct N-Alkylation 4-Methyl-1H-pyrazol-3-amine + cyclohexyl halide DMF/DMSO, base, RT to reflux Variable Requires careful control, side reactions possible
One-Pot Multicomponent Synthesis Cyclohexylamine + diketone + hydroxylamine derivative DMF, 0 °C addition then 85 °C, 1.5 h 40–60 Efficient, scalable, avoids isolation

Detailed Research Findings and Optimization Notes

  • Temperature Control:
    In the multicomponent synthesis, adding reagents simultaneously at 0 °C before heating to 85 °C is critical for reproducible yields.

  • Solvent Effects:
    Polar aprotic solvents like DMF favor the cyclization and improve solubility of reactants, thus enhancing yield and purity.

  • Effect of Additives:
    Addition of water, acetic acid, or weak bases has minimal impact on yield, indicating the reaction is robust under various conditions.

  • Base Influence:
    Use of strong organic bases such as diisopropylethylamine (DIPEA) may reduce yield, possibly due to side reactions or deactivation of intermediates.

  • Purification: Column chromatography using silica gel or basic alumina with solvent gradients (hexane/ethyl acetate or pentane/ether mixtures) is effective for isolating pure this compound.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis of pyrazole-3-amine derivatives typically involves cyclocondensation of hydrazines with β-keto esters or nitriles. For the target compound, a multi-step approach is recommended:

  • Step 1 : React cyclohexylamine with a β-keto ester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
  • Step 2 : Cyclize the intermediate using copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours, followed by acid quenching and chromatographic purification (yield ~17–20%) .
  • Critical factors : Anhydrous conditions and halogenated solvents (e.g., DCM) improve regioselectivity, while prolonged reaction times reduce side-product formation .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Key signals include δ 2.1–2.3 ppm (methyl group), δ 1.4–1.8 ppm (cyclohexyl protons), and δ 6.8–7.2 ppm (pyrazole C-H) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺) .
  • IR spectroscopy : Look for N-H stretches at 3298 cm⁻¹ and C-N vibrations at 1600–1650 cm⁻¹ .

Q. What are the common solubility and stability challenges for this compound?

  • Solubility : Limited in polar solvents (water, ethanol) but soluble in DMSO, DCM, and THF. Use sonication for homogeneous dispersion .
  • Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Quantum chemical calculations (DFT) : Optimize the molecular geometry to identify electrophilic sites (e.g., C-4 position) .
  • Reaction path simulation : Use software like Gaussian or ORCA to model transition states for substitutions with alkyl halides or acyl chlorides .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do substituent effects (cyclohexyl vs. aryl groups) influence the compound’s biological activity?

  • SAR studies : Replace the cyclohexyl group with phenyl or thienyl groups and test antimicrobial activity.
    • Cyclohexyl derivatives show enhanced lipophilicity (logP ~2.8), improving membrane penetration .
    • Methyl substitution at C-4 increases steric hindrance, reducing binding to cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole-3-amine derivatives?

  • Case study : Conflicting ¹H NMR shifts for N-H protons (δ 5.2 vs. δ 6.1 ppm) arise from solvent polarity. Standardize measurements in CDCl₃ or DMSO-d₆ .
  • Cross-validation : Pair NMR with X-ray crystallography (if crystalline) to confirm tautomeric forms .

Methodological Challenges

Q. How can researchers optimize purification for trace impurities in scaled-up synthesis?

  • Chromatography : Use gradient elution (hexane/EtOAc 70:30 to 50:50) to separate regioisomers .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C for 12 hours to remove unreacted hydrazine .

Q. What advanced techniques characterize hydrogen-bonding interactions in this compound?

  • X-ray diffraction : Resolve intermolecular H-bonds between the amine group and carbonyl oxygen (distance ~2.8 Å) .
  • Solid-state NMR : Detect dynamic H-bonding networks using ¹⁵N CP-MAS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-4-methyl-1H-pyrazol-3-amine
Reactant of Route 2
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1-cyclohexyl-4-methyl-1H-pyrazol-3-amine

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